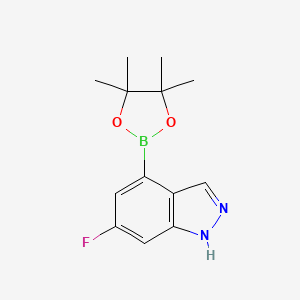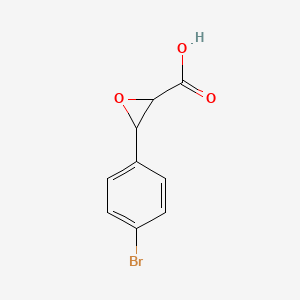
3-(4-Bromophenyl)oxirane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to BPOC acid involves the amine-catalyzed reaction of oxiranes with carboxylic acids . This reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aliphatic ether, and 1 Oxirane .Chemical Reactions Analysis
The amine-catalyzed reaction of oxiranes with carboxylic acids is a key step in the synthesis of pharmaceutical and natural products . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
Carboxylic acids, such as BPOC acid, are weak acids with acidity constants around 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The acidity of the carboxyl group arises from the polar nature of the carbonyl group .Scientific Research Applications
Ultrasonic Synthesis of Biologically Active Compounds
3-(4-Bromophenyl)oxirane-2-carboxylic acid is an intermediate in synthesizing biologically active compounds. A study demonstrated the ultrasonic-assisted epoxidation of related acids, leading to α-oxirane carboxylic acid and further to heterocyclic compounds. These synthesized compounds showed promising antibacterial activities (El‐sayed, Maher, El Hashash, & Rizk, 2017).
Hypoglycemic Activity
Compounds similar to 3-(4-Bromophenyl)oxirane-2-carboxylic acid were synthesized and found to significantly lower blood glucose levels in fasted rats. Structural variations, like the addition of Cl or CF3 groups, enhanced their effectiveness (Eistetter & Wolf, 1982).
Radiolabelling for Diagnostic Studies
This compound has been used in synthesizing radiolabelled derivatives for diagnostic applications. One method described the synthesis, purification, and radiolabelling of a related compound, showcasing its potential in diagnostic imaging and molecular studies (Abbas, Younas, & Feinendegen, 1991).
Electrophilic Cyclization in Organic Synthesis
The compound has applications in organic synthesis, specifically in electrophilic cyclization processes. This is crucial for the synthesis of various organic compounds, which can have diverse applications in chemistry and pharmacology (Sniady, Morreale, & Dembinski, 2007).
Antimicrobial Evaluation
Derivatives of 3-(4-Bromophenyl)oxirane-2-carboxylic acid were evaluated for their antimicrobial properties. The study found that certain synthesized compounds were highly effective against both bacterial and fungal strains, showcasing the compound's potential in developing new antimicrobial agents (Deep, Jain, Sharma, Mittal, Phogat, & Malhotra, 2014).
Role in Synthesis of Hypoglycemic Agents
Further research has demonstrated the utility of related compounds in the synthesis of potent hypoglycemic agents. These agents showed significant potential in lowering blood glucose and ketone bodies in various animal models, highlighting their therapeutic potential in diabetes management (Wolf, Eistetter, & Ludwig, 1982).
Use in Radiochemical Synthesis
The compound's derivatives have been used in the radiochemical synthesis of Etomoxir, which plays a role in inhibiting the transport of fatty acids into mitochondria. This synthesis is important for exploring potential diagnostic applications in metabolic studies and molecular imaging (Abbas, Yunus, & Feinendegen, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)oxirane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCWMIQZGVVZPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(O2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)oxirane-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9H-fluoren-9-ylmethyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate](/img/structure/B1393982.png)
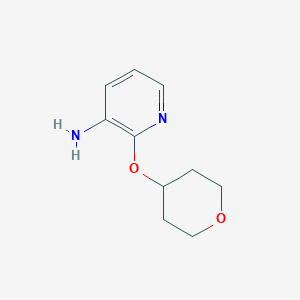
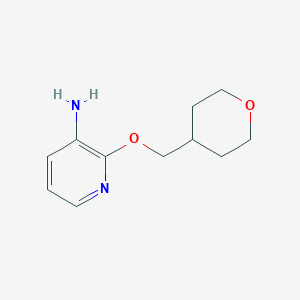
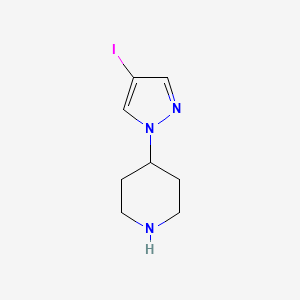
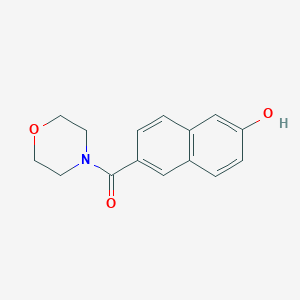
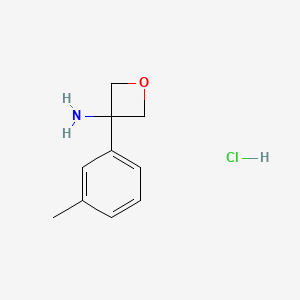
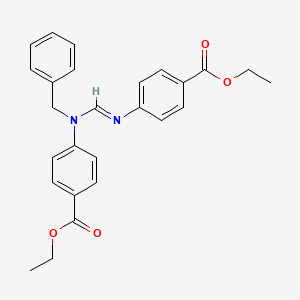
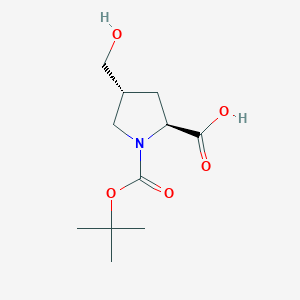
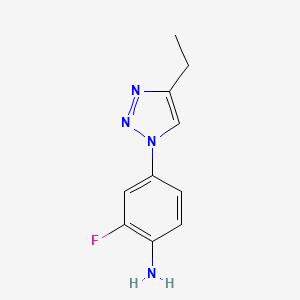
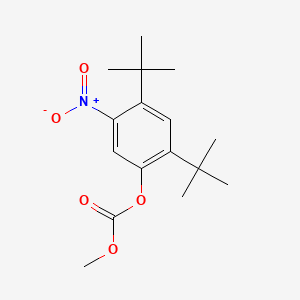
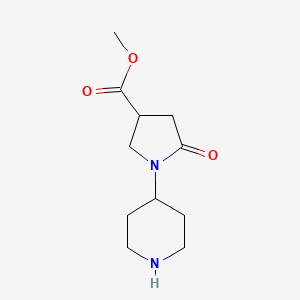

![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
